molecular formula C9H13NO3 B8677814 8-Hydroxy-8-azaspiro[4.5]decane-7,9-dione CAS No. 64744-43-0

8-Hydroxy-8-azaspiro[4.5]decane-7,9-dione

Cat. No. B8677814
M. Wt: 183.20 g/mol
InChI Key: VDCWDUKPWJBRKJ-UHFFFAOYSA-N
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Patent
US04780466

Procedure details

A solution of 8-oxaspiro[4.5]decan-7,9-dione (5.0 g) and hydroxylamine hydrochloride (2.1 g) in 75 ml of anhydrous pyridine was heated to 80° C. with stirring under N2.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:5]2([CH2:10][C:9](=[O:11])[O:8][C:7](=O)[CH2:6]2)[CH2:4][CH2:3][CH2:2]1.Cl.[NH2:14][OH:15]>N1C=CC=CC=1>[OH:15][N:14]1[C:9](=[O:11])[CH2:10][C:5]2([CH2:4][CH2:3][CH2:2][CH2:1]2)[CH2:6][C:7]1=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1CCCC12CC(OC(C2)=O)=O
Name
Quantity
2.1 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
75 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ON1C(CC2(CCCC2)CC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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